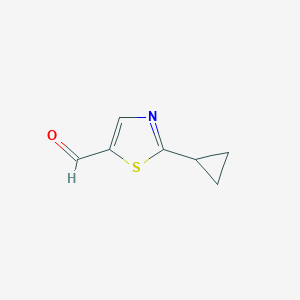

2-Cyclopropylthiazole-5-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-cyclopropyl-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c9-4-6-3-8-7(10-6)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORNIFVGIJQCIMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70669224 | |

| Record name | 2-Cyclopropyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877385-86-9 | |

| Record name | 2-Cyclopropyl-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70669224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to 2-Cyclopropylthiazole-5-carbaldehyde: Synthesis, Reactivity, and Applications in Medicinal Chemistry

This technical guide provides an in-depth exploration of 2-cyclopropylthiazole-5-carbaldehyde, a crucial heterocyclic building block in modern drug discovery. We will delve into its chemical identity, synthesis, reactivity, and pivotal role as a key intermediate in the development of therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this versatile compound.

Core Compound Identification and Properties

This compound is a substituted thiazole derivative featuring a cyclopropyl group at the 2-position and an aldehyde at the 5-position. This unique arrangement of functional groups makes it a valuable synthon for introducing the cyclopropyl-thiazole moiety into larger, more complex molecules.

Definitive Identification:

-

Chemical Name: 2-cyclopropyl-1,3-thiazole-5-carbaldehyde[1]

Physicochemical Data:

| Property | Value | Source(s) |

| Molecular Weight | 153.20 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1][4] |

| Predicted Density | 1.370 ± 0.06 g/cm³ | [2] |

| Predicted Boiling Point | 278.5 ± 13.0 °C | [2] |

Synthesis and Purification

A plausible synthetic strategy involves the Hantzsch thiazole synthesis to form the core ring, followed by functional group manipulation to introduce the aldehyde. An alternative, modern approach could involve a Grignard exchange reaction with a 2-bromothiazole precursor, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). This method offers mild reaction conditions and high yields for related thiazole aldehydes[5].

Workflow for a Plausible Synthetic Approach

Below is a conceptual workflow illustrating a potential synthesis, based on established organometallic methodologies.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is illustrative, based on general procedures for similar transformations, as a specific literature procedure was not found.

-

Preparation of 2-bromothiazole-5-carbaldehyde: Start with a commercially available 2-bromothiazole and introduce the aldehyde group at the 5-position via a Vilsmeier-Haack or similar formylation reaction. Protect the aldehyde if necessary (e.g., as a diethyl acetal).

-

Cross-Coupling Reaction:

-

To a solution of the protected 2-bromo-5-formylthiazole (1.0 eq) in a suitable solvent (e.g., THF/water mixture) under an inert atmosphere (N₂ or Ar), add cyclopropylboronic acid (1.5 eq) and a base such as K₂CO₃ (3.0 eq).

-

Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 eq).

-

Causality: The palladium catalyst is essential for facilitating the Suzuki cross-coupling reaction, which forms the crucial carbon-carbon bond between the thiazole ring and the cyclopropyl group. The inert atmosphere prevents the degradation of the catalyst and other reagents.

-

Heat the reaction mixture to reflux (e.g., 80-90 °C) and monitor its progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Deprotection:

-

Once the reaction is complete, cool the mixture to room temperature and perform an aqueous work-up. Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Treat the crude product with a dilute acid (e.g., 1M HCl) to hydrolyze the acetal protecting group, yielding the desired aldehyde.

-

-

Purification:

-

Purify the final compound using column chromatography on silica gel. The choice of eluent (e.g., a hexane/ethyl acetate gradient) would be determined by TLC analysis.

-

Self-Validation: The purity of the collected fractions should be assessed by TLC. Fractions containing the pure product are combined and the solvent is removed in vacuo to yield this compound as a solid.

-

Chemical Reactivity and Role in Drug Discovery

The aldehyde functional group is the primary site of reactivity, serving as an electrophilic handle for a variety of crucial transformations in medicinal chemistry. Its position on the thiazole ring, coupled with the adjacent cyclopropyl group, provides a unique structural motif for library synthesis.

Key Reactions for Drug Development

Caption: Key synthetic transformations of this compound.

-

Reductive Amination: This is arguably the most critical reaction for drug discovery. The aldehyde readily reacts with primary or secondary amines to form an intermediate imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to generate a diverse range of secondary or tertiary amine products. This reaction is fundamental for connecting the thiazole core to other fragments of a drug molecule.

-

Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, providing a means to introduce carbon-carbon double bonds and further extend the molecular scaffold.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using reagents like sodium chlorite. The resulting 2-cyclopropylthiazole-5-carboxylic acid is another valuable intermediate, often used for amide bond formation[6].

-

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the aldehyde to form secondary alcohols, which can be further functionalized.

Analytical Characterization

Confirming the identity and purity of this compound is crucial. A combination of spectroscopic techniques is employed for full characterization.

-

¹H NMR Spectroscopy: The proton NMR spectrum is highly informative. Key expected signals include:

-

A singlet for the aldehydic proton (CHO) in the downfield region (δ 9.5-10.5 ppm).

-

A singlet for the proton on the thiazole ring (C4-H).

-

A multiplet for the methine proton of the cyclopropyl group.

-

Two distinct multiplets for the diastereotopic methylene protons of the cyclopropyl group.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for:

-

The carbonyl carbon of the aldehyde (δ 185-200 ppm)[7].

-

Carbons of the thiazole ring.

-

Carbons of the cyclopropyl group.

-

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the C=O stretch of an aromatic aldehyde will be prominent, typically in the range of 1680-1715 cm⁻¹[7].

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the compound's molecular weight (153.20 g/mol ).

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this exact compound is not detailed in the search results, general precautions for similar heterocyclic aldehydes should be followed.

-

Hazard Statements (General for Class): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation[8][9][10]. May also cause respiratory irritation[8][9].

-

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, such as a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[9][10][11]. Avoid breathing dust or vapors[9][11]. Wash hands thoroughly after handling[10][11].

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[10][11].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[8][11].

-

Conclusion

This compound stands out as a high-value building block for medicinal chemistry and drug discovery. Its defined structure, anchored by the stable thiazole core and the synthetically versatile aldehyde group, provides a reliable platform for constructing novel molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for any research program aiming to leverage its unique chemical properties in the quest for new therapeutic agents.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound (1 x 50 mg) | Reagentia [reagentia.eu]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. capotchem.com [capotchem.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

A Technical Guide to 2-Cyclopropylthiazole-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Abstract

2-Cyclopropylthiazole-5-carbaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural combination of a thiazole core, a cyclopropyl moiety, and a reactive aldehyde group makes it an invaluable precursor for synthesizing complex molecular architectures with significant therapeutic potential. This guide provides an in-depth analysis of its nomenclature, synthesis via the Vilsmeier-Haack reaction, physicochemical properties, and its established role as a key intermediate in the development of novel pharmaceuticals.

Introduction and Nomenclature

This compound is a synthetic organic compound that has garnered significant interest from researchers in pharmaceutical and agrochemical fields. The thiazole ring is a common scaffold in a multitude of biologically active molecules, and the introduction of a cyclopropyl group can enhance metabolic stability and binding affinity. The aldehyde functional group serves as a versatile chemical handle for extensive synthetic modifications.

The formal IUPAC name for this compound is 2-cyclopropyl-1,3-thiazole-5-carbaldehyde . It is also commonly referred to by synonyms such as 2-cyclopropyl-5-formyl-1,3-thiazole and 2-cyclopropylthiazole-5-carboxaldehyde[1]. For unambiguous identification, the Chemical Abstracts Service (CAS) has assigned the number 877385-86-9 [2][3].

Synthesis Pathway: The Vilsmeier-Haack Reaction

The most efficient and widely adopted method for the synthesis of this compound is the formylation of a 2-cyclopropylthiazole precursor using the Vilsmeier-Haack reaction. This reaction is a powerful tool for introducing an aldehyde group onto electron-rich aromatic and heteroaromatic rings[4][5].

Mechanistic Rationale

The Vilsmeier-Haack reaction proceeds in two primary stages:

-

Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form a highly electrophilic chloroiminium ion known as the "Vilsmeier reagent"[6][7].

-

Electrophilic Aromatic Substitution: The electron-rich thiazole ring of the 2-cyclopropylthiazole substrate acts as a nucleophile, attacking the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product[7][8].

The choice of this reaction is strategic; it is a mild, high-yielding, and economical method for formylating reactive heterocyclic substrates[4][8]. The thiazole ring is sufficiently electron-rich to undergo this electrophilic substitution, leading to the desired C-5 functionalization.

Synthetic Workflow Diagram

The logical flow of the Vilsmeier-Haack synthesis is depicted below.

Caption: Synthetic workflow for this compound via Vilsmeier-Haack reaction.

Detailed Experimental Protocol

This protocol is a representative synthesis and should be performed by qualified personnel with appropriate safety precautions.

-

Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF, 3.0 eq) to 0°C with an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF, ensuring the temperature does not exceed 10°C. Stir the mixture for 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-cyclopropylthiazole (1.0 eq) in a suitable solvent (e.g., dichloromethane) and add it slowly to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 40-50°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching and Hydrolysis: Cool the reaction mixture back to 0°C and carefully quench by slowly adding it to a stirred mixture of ice and aqueous sodium bicarbonate solution to neutralize the acid and hydrolyze the iminium intermediate.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield this compound as a solid.

Physicochemical and Spectroscopic Data

The identity and purity of the synthesized compound must be confirmed through rigorous characterization. Key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₇NOS | [3] |

| Molar Mass | 153.20 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Purity | ≥95% (typical) | [1] |

| Storage Conditions | Inert atmosphere (Nitrogen or Argon) at 2-8°C | [3] |

| Predicted Density | 1.370 ± 0.06 g/cm³ | [3] |

| Predicted Boiling Point | 278.5 ± 13.0 °C | [3] |

Spectroscopic Data (Expected):

-

¹H NMR: Resonances corresponding to the aldehyde proton (singlet, ~9.8-10.0 ppm), the thiazole ring proton (singlet, ~8.0-8.2 ppm), the cyclopropyl methine proton, and the cyclopropyl methylene protons.

-

¹³C NMR: Resonances for the aldehyde carbonyl carbon (~180-185 ppm), thiazole ring carbons, and cyclopropyl carbons.

-

Mass Spectrometry (MS): A molecular ion peak [M+H]⁺ consistent with the calculated molecular weight.

Applications in Drug Development and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. Its aldehyde group provides a reactive site for constructing more complex molecules through various chemical transformations.

Key Synthetic Transformations

The aldehyde functionality is a gateway to numerous synthetic pathways essential for drug development:

-

Reductive Amination: To introduce substituted amine functionalities, forming a diverse library of potential drug candidates.

-

Wittig Reaction: To form alkenes, enabling carbon chain extension.

-

Condensation Reactions: To form heterocyclic systems like pyrimidines or oxazoles by reacting with compounds containing amino, thiol, or hydroxyl groups[9].

Role as a Pharmaceutical Building Block

This molecule serves as a versatile starting material for a range of therapeutic agents[9][10]. While specific drug names directly citing this exact precursor are proprietary or embedded deep within patent literature, analogous thiazole carbaldehydes are instrumental in synthesizing compounds for various therapeutic areas, including:

-

Antifungal and Antibacterial Agents: The thiazole ring is a well-known pharmacophore in antimicrobial drugs[11].

-

Oncology: As a precursor for kinase inhibitors and other anti-cancer agents.

-

Metabolic Disorders: Used in the synthesis of compounds targeting enzymes and receptors involved in metabolic pathways.

The incorporation of the cyclopropyl group is a deliberate design choice to improve pharmacological properties such as potency, selectivity, and metabolic stability by blocking potential sites of metabolism.

Conclusion

This compound stands out as a high-value synthetic intermediate. Its efficient synthesis via the Vilsmeier-Haack reaction, coupled with the versatile reactivity of its aldehyde group, provides a robust platform for the discovery and development of next-generation therapeutics. For researchers and drug development professionals, a thorough understanding of its synthesis and chemical properties is essential for leveraging its full potential in creating novel and effective medicines.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. chembk.com [chembk.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 6. jk-sci.com [jk-sci.com]

- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound [myskinrecipes.com]

- 11. chemimpex.com [chemimpex.com]

physical and chemical properties of 2-Cyclopropylthiazole-5-carbaldehyde

An In-Depth Technical Guide to 2-Cyclopropylthiazole-5-carbaldehyde

Introduction

This compound is a heterocyclic organic compound featuring a thiazole ring substituted with a cyclopropyl group at the 2-position and an aldehyde group at the 5-position. This unique combination of functional groups makes it a valuable and versatile building block in synthetic organic chemistry, particularly within the realm of medicinal chemistry and drug development. The thiazole core is a prominent scaffold in numerous biologically active compounds, and the presence of the reactive aldehyde and the conformationally constrained cyclopropyl group allows for diverse chemical modifications to explore structure-activity relationships (SAR). This guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, alongside practical insights into its handling, synthesis, and applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The fundamental properties of this compound are crucial for its application in experimental settings, influencing everything from solvent selection to reaction conditions and storage. These properties are summarized below.

| Property | Value | Source |

| CAS Number | 877385-86-9 | [1][2][3][4][5] |

| Molecular Formula | C₇H₇NOS | [1][3][5] |

| Molecular Weight | 153.20 g/mol | [1][3][5][6] |

| Appearance | Solid (Yellow to light brown) | [3] |

| Purity | Typically ≥95% | [3][5] |

| Predicted Density | 1.370 ± 0.06 g/cm³ | |

| Predicted Boiling Point | 278.5 ± 13.0 °C | [1] |

| Predicted pKa | 1.66 ± 0.10 | [1] |

Below is the chemical structure of the molecule.

Caption: Molecular Structure of this compound.

Spectroscopic Profile: A Guide to Structural Verification

Confirming the identity and purity of this compound is typically achieved through a combination of spectroscopic methods. While actual spectra are instrument-dependent, the expected profile for each technique can be predicted based on the molecule's structure.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

-

Aldehyde Proton (-CHO): A singlet in the downfield region (δ 9.5-10.5 ppm). Its significant deshielding is due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group.

-

Thiazole Proton (-CH-): A singlet corresponding to the proton at the C4 position of the thiazole ring, typically appearing in the aromatic region (δ 7.5-8.5 ppm).

-

Cyclopropyl Protons (-CH-CH₂-): A complex set of multiplets in the upfield region (δ 0.8-2.5 ppm). The methine proton attached to the thiazole ring will be the most downfield of this group, with the four methylene protons displaying complex splitting patterns due to geminal and cis/trans vicinal coupling.

-

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure.

-

Carbonyl Carbon (-CHO): A highly deshielded signal around δ 180-190 ppm.

-

Thiazole Carbons: Three distinct signals for the C2, C4, and C5 carbons. The C2 carbon (attached to the cyclopropyl group and nitrogen) and C5 carbon (attached to the aldehyde) will be significantly downfield compared to the C4 carbon.

-

Cyclopropyl Carbons: Signals for the methine and methylene carbons will appear in the upfield region (typically δ 5-20 ppm).

-

2. Infrared (IR) Spectroscopy IR spectroscopy is invaluable for identifying key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹. This is one of the most prominent peaks in the spectrum.

-

C-H Stretch (Aldehyde): Two weak to medium bands are characteristic of the aldehyde C-H bond, typically appearing around 2720 cm⁻¹ and 2820 cm⁻¹.

-

C=N and C=C Stretches (Thiazole Ring): Medium to weak absorption bands in the 1400-1600 cm⁻¹ region are indicative of the thiazole ring system.

-

C-H Stretches (Cyclopropyl and Aromatic): Absorptions just above 3000 cm⁻¹ correspond to the C-H bonds of the thiazole and cyclopropyl rings.

3. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (m/z = 153.02).

-

Key Fragmentation: Common fragmentation pathways may include the loss of the aldehyde group (-CHO), the cyclopropyl group (-C₃H₅), or cleavage of the thiazole ring, providing further structural confirmation.

The combined use of these techniques provides a robust, self-validating system for the structural elucidation and purity assessment of the compound, a standard workflow in organic synthesis.[7][8][9][10]

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the aldehyde functional group, making it a versatile precursor for a wide range of derivatives.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (2-cyclopropylthiazole-5-carboxylic acid) using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This acid is a common intermediate for forming amides and esters.

-

Reduction: The aldehyde can be selectively reduced to the primary alcohol ( (2-cyclopropylthiazol-5-yl)methanol) using mild reducing agents such as sodium borohydride (NaBH₄).

-

Reductive Amination: This is a powerful transformation for introducing nitrogen-containing moieties. The aldehyde can react with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form a new C-N bond, yielding substituted amines.

-

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) allows for the conversion of the aldehyde into an alkene, providing a method for carbon-carbon bond formation and chain extension.

-

Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel or aldol condensations, with active methylene compounds to create more complex molecular scaffolds.

The thiazole ring itself is relatively stable but can undergo electrophilic substitution, although the electron-withdrawing nature of the aldehyde group deactivates the ring towards this type of reaction.

Illustrative Synthetic Workflow

While multiple synthetic routes exist for substituted thiazoles, a common and reliable method involves the Hantzsch thiazole synthesis or modifications thereof. A plausible workflow for synthesizing the title compound is outlined below.

Caption: General workflow for the synthesis and purification of this compound.

Protocol: Synthesis via Hantzsch Condensation

Causality: This protocol leverages the classic Hantzsch synthesis, where a thioamide reacts with an α-haloketone (or aldehyde) to form the thiazole ring. This is a robust and high-yielding method for constructing this heterocyclic core.

-

Reaction Setup: To a solution of cyclopropanecarbothioamide (1.0 eq) in ethanol (EtOH) in a round-bottom flask, add 3-bromo-2-oxopropanal (1.1 eq).

-

Condensation: Stir the mixture at room temperature for 1-2 hours to facilitate the initial condensation between the sulfur of the thioamide and the carbonyl carbon of the bromo-aldehyde.

-

Cyclization: Gently heat the reaction mixture to reflux (approx. 78 °C for EtOH) for 4-6 hours. This promotes the intramolecular cyclization via nucleophilic attack of the thioamide nitrogen onto the carbon bearing the bromine, followed by dehydration to form the aromatic thiazole ring.

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a mild base such as aqueous sodium bicarbonate (NaHCO₃) solution.

-

Extraction: Extract the aqueous mixture three times with an organic solvent like ethyl acetate (EtOAc). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Protocol: Purification by Column Chromatography

Causality: Chromatographic purification is essential to remove unreacted starting materials and reaction byproducts, ensuring the high purity required for subsequent applications, especially in drug discovery where impurities can confound biological data.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent is chosen based on preliminary TLC analysis to achieve good separation.

-

Loading: Carefully load the adsorbed crude product onto the top of the packed column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a purified solid.

Applications in Drug Discovery

The thiazole moiety is a key structural component in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. 2-Amino-thiazole derivatives, for example, are central to the structure of drugs like Dasatinib, an anti-leukemia agent.[11] The title compound, this compound, serves as a strategic intermediate for creating libraries of novel compounds for screening.

-

Scaffold for Novel Kinase Inhibitors: The aldehyde can be elaborated into various functional groups (amines, amides, etc.) that can target the hinge region or other binding pockets of protein kinases.

-

Bioisosteric Replacement: The cyclopropyl-thiazole unit can be used as a bioisostere for other aromatic or heterocyclic systems, like a phenyl ring, to improve physicochemical properties such as solubility or metabolic stability.

-

Fragment-Based Drug Design: As a relatively small and functionalized molecule, it is an ideal fragment for use in fragment-based screening campaigns to identify initial hits against biological targets.

Safety, Handling, and Storage

Proper handling is critical to ensure laboratory safety. Based on data for structurally related compounds, this compound should be handled with care.

-

Hazards: It is potentially harmful if swallowed, in contact with skin, or if inhaled.[6][12][13] It may cause skin, eye, and respiratory irritation.[14][15][16]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[12][14] Handle in a well-ventilated area or a chemical fume hood.[12][14]

-

Handling: Avoid breathing dust, fumes, or vapors.[12][15] Wash hands thoroughly after handling.[12][14] Do not eat, drink, or smoke in the work area.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] For long-term stability, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1][13]

Conclusion

This compound is a high-value chemical intermediate with a rich profile of physical and chemical properties. Its structural features—a stable heterocyclic core, a versatile aldehyde handle, and a rigid cyclopropyl group—make it an attractive starting point for the synthesis of complex molecules. For researchers in medicinal chemistry and materials science, a thorough understanding of its reactivity, spectroscopic signatures, and handling requirements is paramount for leveraging its full synthetic potential.

References

- 1. chembk.com [chembk.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound (1 x 50 mg) | Reagentia [reagentia.eu]

- 5. chemuniverse.com [chemuniverse.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Problems from Previous Years' Exams [chem.uci.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. capotchem.com [capotchem.com]

- 16. tcichemicals.com [tcichemicals.com]

2-Cyclopropylthiazole-5-carbaldehyde molecular structure

An In-depth Technical Guide to 2-Cyclopropylthiazole-5-carbaldehyde: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (CAS No: 877385-86-9) is a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] Its molecular architecture, which combines the biologically privileged thiazole ring, the metabolically robust cyclopropyl group, and a versatile aldehyde functional handle, makes it a valuable intermediate for the synthesis of complex molecular targets.[1][2] This guide provides a comprehensive technical overview of its core properties, a robust two-step synthetic pathway with mechanistic insights, its reactivity profile, and its strategic utility in the context of modern drug discovery.

The Strategic Importance of the this compound Scaffold

The value of this molecule is derived from the synergistic interplay of its three key structural components. Understanding these components is crucial to appreciating its utility.

The Thiazole Ring: A Privileged Pharmacophore

The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms.[3] This motif is present in a wide array of FDA-approved drugs and biologically active compounds, prized for its ability to engage in hydrogen bonding, dipole-dipole interactions, and π-stacking with biological targets.[4] Its relative stability and the electron-rich nature of the C5 position make it an ideal scaffold for further functionalization.[5]

The Cyclopropyl Group: A Bioisosteric Advantage

The cyclopropyl moiety is frequently incorporated into drug candidates to improve their pharmacological profile. It is often used as a bioisostere for larger, more flexible alkyl groups or phenyl rings. Its key contributions include:

-

Metabolic Stability: The strained ring is resistant to oxidative metabolism, often increasing a drug's half-life.

-

Conformational Rigidity: It locks rotatable bonds, reducing the entropic penalty of binding to a target and potentially increasing potency and selectivity.

-

Lipophilicity Modulation: It can fine-tune the molecule's solubility and permeability properties.

The C5-Carbaldehyde: A Versatile Synthetic Handle

The aldehyde group at the 5-position is the molecule's primary reactive center for synthetic elaboration.[6] It serves as an electrophilic site, opening a gateway to a vast number of chemical transformations, including:

-

Reductive Amination to form amines.

-

Wittig and related olefination reactions to form alkenes.

-

Oxidation to a carboxylic acid.

-

Condensation reactions to build more complex heterocyclic systems.[7]

Physicochemical & Spectroscopic Profile

Precise characterization is the cornerstone of synthetic chemistry. This section details the known physical properties and expected spectroscopic signatures of the title compound.

Core Properties

| Property | Value | Source |

| CAS Number | 877385-86-9 | [8][9][10] |

| Molecular Formula | C₇H₇NOS | [1][8] |

| Molecular Weight | 153.20 g/mol | [1][8][10] |

| Appearance | Solid | [10] |

| Purity | Typically ≥95% | [1] |

| Storage | 2-8°C, under inert gas | [1] |

| Synonyms | 2-cyclopropyl-1,3-thiazole-5-carbaldehyde; 2-Cyclopropyl-5-formyl-1,3-thiazole | [10] |

Spectroscopic Analysis

While specific experimental spectra for this compound are not widely published, its structure allows for reliable prediction of its key spectroscopic features based on well-established principles.[11]

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly characteristic.

-

Aldehyde Proton (CHO): A sharp singlet is predicted in the downfield region, typically between δ 9.8-10.2 ppm.

-

Thiazole Proton (C4-H): A singlet corresponding to the lone proton on the thiazole ring should appear between δ 8.0-8.5 ppm.

-

Cyclopropyl Protons: A set of complex multiplets is expected in the upfield region. The methine proton (CH) adjacent to the thiazole ring would be around δ 2.0-2.5 ppm, while the four methylene protons (-CH₂-) would appear further upfield, likely between δ 0.8-1.5 ppm.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): The aldehyde carbon is the most deshielded, expected around δ 185-195 ppm.

-

Thiazole Carbons: The three carbons of the thiazole ring would appear in the aromatic region (δ 120-170 ppm), with the C2 carbon bearing the cyclopropyl group being the most downfield.

-

Cyclopropyl Carbons: The carbons of the cyclopropyl ring will be highly shielded, appearing in the upfield region (δ 5-20 ppm).

-

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1680-1700 cm⁻¹. C-H stretches for the aromatic thiazole ring and the aliphatic cyclopropyl group will also be present.

-

Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a clear molecular ion (M⁺) or protonated molecule ([M+H]⁺) peak at m/z 153.2 and 154.2, respectively.

Synthesis and Mechanistic Insight

The synthesis of this compound can be efficiently achieved via a two-step sequence: the construction of the 2-cyclopropylthiazole core followed by formylation at the C5 position.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the molecule at the C5-aldehyde bond and the thiazole ring itself, leading back to simple, commercially available starting materials.

References

- 1. jk-sci.com [jk-sci.com]

- 2. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity | Semantic Scholar [semanticscholar.org]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of new 1,3-thiazole derivatives from 2(5)-hydroxyalkyl-1,3-thiazole-5(2)-carbaldehydes | Semantic Scholar [semanticscholar.org]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Spectroscopic Blueprint of a Novel Thiazole Derivative: An In-depth Technical Guide to 2-Cyclopropylthiazole-5-carbaldehyde

Introduction: The Structural Significance of 2-Cyclopropylthiazole-5-carbaldehyde

In the landscape of modern medicinal chemistry and materials science, thiazole derivatives represent a cornerstone of heterocyclic chemistry. Their inherent aromaticity, diverse reactivity, and ability to engage in various biological interactions make them privileged scaffolds in drug discovery.[1][2] The specific compound, this compound, presents a unique structural motif by combining the rigid, high-energy cyclopropyl ring with the electron-rich thiazole-aldehyde system. This combination is of significant interest to researchers, as the cyclopropyl group can act as a metabolically stable bioisostere for other functionalities, while the aldehyde group provides a reactive handle for further synthetic elaboration.

Molecular Structure and Atom Numbering

To ensure clarity in the subsequent spectroscopic analysis, the following molecular structure and atom numbering scheme for this compound will be used.

Caption: Molecular structure and atom numbering for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure. The data presented here is based on computational prediction, which serves as a reliable guide for experimental verification.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.85 | s | 1H | H9 (Aldehyde) |

| ~8.10 | s | 1H | H4 (Thiazole) |

| ~2.30 | m | 1H | H6 (Cyclopropyl CH) |

| ~1.25 | m | 2H | H7/H8 (Cyclopropyl CH₂) |

| ~1.10 | m | 2H | H7/H8 (Cyclopropyl CH₂) |

Interpretation of ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals five distinct signals, consistent with the five unique proton environments in the molecule.

-

Aldehyde Proton (H9): The most downfield signal at approximately 9.85 ppm is characteristic of an aldehyde proton. Its singlet nature (s) is due to the absence of adjacent protons for coupling. This significant downfield shift is caused by the strong deshielding effect of the electronegative oxygen atom and the anisotropic effect of the carbonyl double bond.

-

Thiazole Proton (H4): The singlet at around 8.10 ppm is assigned to the proton on the thiazole ring. Its downfield position is a result of the aromatic nature of the thiazole ring. The electron-withdrawing aldehyde group at C5 further deshields this proton.

-

Cyclopropyl Protons (H6, H7, H8): The cyclopropyl group presents a more complex system. The methine proton (H6) is expected to appear as a multiplet (m) around 2.30 ppm. The four methylene protons on C7 and C8 are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence arises because of the chiral center at C6 (even though the molecule as a whole is achiral). Consequently, they are predicted to appear as two separate multiplets around 1.25 and 1.10 ppm. The upfield chemical shifts for the cyclopropyl protons are a well-documented phenomenon, attributed to the unique electronic structure and ring strain of the three-membered ring.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~185.0 | C9 (Aldehyde C=O) |

| ~175.0 | C2 (Thiazole) |

| ~155.0 | C5 (Thiazole) |

| ~145.0 | C4 (Thiazole) |

| ~15.0 | C6 (Cyclopropyl CH) |

| ~12.0 | C7/C8 (Cyclopropyl CH₂) |

Interpretation of ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows six distinct carbon signals, corresponding to the six unique carbon environments.

-

Carbonyl Carbon (C9): The signal at approximately 185.0 ppm is unequivocally assigned to the aldehyde carbonyl carbon. This is the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

-

Thiazole Carbons (C2, C5, C4): The three carbons of the thiazole ring are found in the aromatic region. C2, being adjacent to both sulfur and nitrogen, is predicted to be the most downfield of the three, around 175.0 ppm. C5, attached to the electron-withdrawing aldehyde, is also significantly downfield at ~155.0 ppm. C4 is predicted to be at a similar downfield region around 145.0 ppm.

-

Cyclopropyl Carbons (C6, C7, C8): The carbons of the cyclopropyl ring appear in the upfield aliphatic region. The methine carbon (C6) is predicted around 15.0 ppm, while the two equivalent methylene carbons (C7 and C8) are expected at a slightly more upfield position of ~12.0 ppm.

References

An In-depth Technical Guide to the Synthesis of 2-Cyclopropylthiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopropylthiazole-5-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry, prized for its unique structural and electronic properties which are often leveraged in the design of novel therapeutic agents. This guide provides a detailed exploration of scientifically robust methodologies for its synthesis. Two primary synthetic routes are presented, offering flexibility in starting material selection and strategic approach. The primary and most explicitly substantiated route commences with the synthesis of a 2-halothiazole-5-carbaldehyde intermediate, followed by a palladium-catalyzed cross-coupling reaction to introduce the cyclopropyl moiety. A second, classical approach involving the Hantzsch thiazole synthesis followed by Vilsmeier-Haack formylation is also detailed as a viable alternative. This document is intended to serve as a practical resource for chemists in the pharmaceutical and agrochemical industries, providing not only step-by-step protocols but also the underlying mechanistic rationale to facilitate experimental success and adaptation.

Introduction

The thiazole nucleus is a prominent scaffold in a multitude of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. The incorporation of a cyclopropyl group at the 2-position of the thiazole ring introduces a degree of conformational rigidity and alters the electronic profile of the molecule, often leading to enhanced metabolic stability and improved binding affinity to biological targets. The 5-carbaldehyde functionality serves as a versatile synthetic handle, enabling a wide array of subsequent chemical transformations such as reductive aminations, Wittig reactions, and oxidations, thus providing a gateway to a diverse library of derivatives. This guide elucidates two efficacious synthetic pathways to this key intermediate.

Primary Synthetic Route: Halogenation Followed by Suzuki-Miyaura Cross-Coupling

This route is predicated on the initial construction of a functionalized thiazole ring bearing a halogen at the 2-position, which then serves as a substrate for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a cyclopropylboron reagent. This approach offers high functional group tolerance and generally proceeds with excellent yields.

Overall Synthetic Scheme

Caption: Suzuki-Miyaura cross-coupling route to the target compound.

Step 1: Synthesis of 2-Chloro-1,3-thiazole-5-carbaldehyde

The initial step involves the formylation of 2-chlorothiazole. This is achieved through a lithium-halogen exchange followed by quenching with an electrophilic formylating agent.

Protocol:

-

To a stirred solution of 2-chlorothiazole (80 g) in anhydrous tetrahydrofuran (THF, 1000 mL) under an inert atmosphere, slowly add n-butyl lithium (n-BuLi, 320 mL of a 2.5 M solution in hexanes, 0.8 mol) dropwise at -78 °C. Maintain this temperature for 1 hour.[1]

-

While maintaining the reaction temperature at -78 °C, add ethyl formate (74 g, 1.0 mol) dropwise to the solution. Continue stirring for an additional hour after the addition is complete.[1]

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) and stir for 30 minutes.

-

Dilute the mixture with ethyl acetate. Separate the aqueous phase and extract it with ethyl acetate.

-

Combine the organic phases, wash sequentially with water and saturated brine, and then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a hexane/ethyl acetate mixture to yield 2-chloro-1,3-thiazole-5-carbaldehyde (yields typically around 73%).[1]

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): The use of a very low temperature is crucial to control the highly exothermic lithium-halogen exchange reaction and to prevent side reactions of the highly reactive organolithium intermediate.

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent.

-

Ethyl Formate as Formylating Agent: Ethyl formate is an effective and readily available electrophile for introducing the formyl group onto the organolithium intermediate.

Step 2: Suzuki-Miyaura Cross-Coupling

This step involves the palladium-catalyzed cross-coupling of the 2-chlorothiazole derivative with a cyclopropylboron species. Potassium cyclopropyltrifluoroborate is a stable and effective coupling partner for this transformation.[2]

Protocol:

-

In a glove box, charge a microwave vial with palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol), di(1-adamantyl)-n-butylphosphine (n-BuPAd₂, 5.3 mg, 0.015 mmol), potassium cyclopropyltrifluoroborate (74.7 mg, 0.505 mmol), and cesium carbonate (Cs₂CO₃, 480 mg, 1.5 mmol).[2]

-

Add a solution of 2-chloro-1,3-thiazole-5-carbaldehyde (0.5 mmol) in a mixture of toluene and water.

-

Seal the vial and heat the reaction mixture in a microwave reactor or a pre-heated oil bath at a temperature sufficient to drive the reaction to completion (typically 80-120 °C), monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and partition between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like n-BuPAd₂ is highly effective for the cross-coupling of less reactive aryl chlorides.[2]

-

Cesium Carbonate (Cs₂CO₃): A strong base is required to activate the boronic acid derivative for transmetalation to the palladium center. Cesium carbonate is often used for this purpose in Suzuki couplings.

-

Toluene/Water Solvent System: The biphasic solvent system is common for Suzuki reactions, with the organic solvent solubilizing the substrates and catalyst, and the aqueous phase containing the base.

Alternative Synthetic Route: Hantzsch Thiazole Synthesis and Vilsmeier-Haack Formylation

This classical approach involves the initial construction of the 2-cyclopropylthiazole core via the Hantzsch synthesis, followed by the introduction of the aldehyde group at the 5-position using the Vilsmeier-Haack reaction.

Overall Synthetic Scheme

Caption: Hantzsch synthesis and Vilsmeier-Haack formylation route.

Step 1: Synthesis of 2-Cyclopropylthiazole (via Hantzsch Synthesis)

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. In this case, 1,3-dichloroacetone reacts with cyclopropanecarbothioamide.

Protocol for Cyclopropanecarboxamide (Precursor to Thioamide):

-

Pass ammonia gas through a well-stirred solution of cyclopropanecarbonyl chloride (1 g, 9.61 mmol) in dichloromethane (10 mL) at room temperature for 2 hours.[3]

-

Remove the solvent under vacuum. Dissolve the residue in ethyl acetate and filter to remove ammonium chloride.

-

Concentrate the filtrate to obtain pure cyclopropanecarboxamide as a crystalline solid (quantitative yield).[3]

-

The cyclopropanecarboxamide can then be converted to cyclopropanecarbothioamide using a thionating agent like Lawesson's reagent.

Hantzsch Thiazole Synthesis Protocol:

-

In a suitable solvent such as ethanol, combine cyclopropanecarbothioamide and an equimolar amount of 1,3-dichloroacetone.

-

Heat the reaction mixture at reflux until the reaction is complete (monitor by TLC).

-

The initial product, 2-cyclopropyl-4-chloromethylthiazole, can be isolated after removal of the solvent.

-

The chloromethyl group can be removed via reductive dehalogenation to yield 2-cyclopropylthiazole.

Step 2: Vilsmeier-Haack Formylation of 2-Cyclopropylthiazole

The Vilsmeier-Haack reaction introduces a formyl group onto electron-rich aromatic and heteroaromatic rings.[4][5]

Protocol:

-

In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) with stirring to form the Vilsmeier reagent.

-

To this pre-formed reagent, add 2-cyclopropylthiazole slowly, ensuring the temperature does not rise significantly.

-

After the addition is complete, heat the reaction mixture (typically between 50-80 °C) for several hours until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 7-8.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Causality Behind Experimental Choices:

-

Vilsmeier Reagent Formation: The reaction between POCl₃ and DMF generates the electrophilic chloroiminium salt (Vilsmeier reagent), which is the active formylating species.

-

Electron-Rich Substrate: The thiazole ring is sufficiently electron-rich to undergo electrophilic aromatic substitution by the Vilsmeier reagent. The 5-position is the most nucleophilic and is therefore the primary site of formylation.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Chloro-1,3-thiazole-5-carbaldehyde | C₄H₂ClNOS | 147.58 | Solid |

| This compound | C₇H₇NOS | 153.20 | Solid |

Conclusion

This technical guide has outlined two comprehensive and scientifically sound synthetic routes for the preparation of this compound. The primary route, involving the synthesis of a 2-halothiazole intermediate followed by a Suzuki-Miyaura cross-coupling, is well-supported by analogous procedures in the literature and offers a reliable and high-yielding pathway. The alternative route, employing the classical Hantzsch thiazole synthesis and subsequent Vilsmeier-Haack formylation, provides a different strategic approach that may be advantageous depending on the availability of starting materials. Both methodologies are presented with detailed, step-by-step protocols and an explanation of the chemical principles guiding the experimental choices. This guide is intended to empower researchers and drug development professionals with the necessary information to efficiently synthesize this valuable building block for their research and development endeavors.

References

- 1. 2-CHLORO-1,3-THIAZOLE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 2-Cyclopropylthiazole-5-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the aldehyde functional group in 2-Cyclopropylthiazole-5-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry.[1][2] This document moves beyond a simple recitation of reactions, offering an in-depth examination of the electronic and steric influences of the 2-cyclopropylthiazole moiety on the aldehyde's reactivity. Detailed, field-proven protocols for key transformations—including oxidation, reduction, reductive amination, Wittig olefination, Grignard addition, and Knoevenagel condensation—are presented. Each protocol is designed as a self-validating system, with causal explanations for experimental choices to ensure both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction: The Significance of this compound

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] The incorporation of a cyclopropyl group often enhances metabolic stability and modulates the electronic properties of bioactive molecules.[2][7] this compound thus represents a valuable starting material for the synthesis of novel therapeutic agents, with the aldehyde group serving as a versatile handle for molecular elaboration.[1][2] Understanding the specific reactivity of this aldehyde is paramount for its effective utilization in drug discovery programs.

Synthesis of this compound

A robust synthesis of the title compound is essential for its application. A common and effective method involves a halogen-metal exchange followed by formylation. The following protocol is adapted from established procedures for the synthesis of heteroaromatic aldehydes.[8]

Experimental Protocol: Synthesis via Lithiation and Formylation

Materials:

-

2-Bromo-5-cyclopropylthiazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-bromo-5-cyclopropylthiazole (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 30 minutes to ensure complete lithium-halogen exchange.

-

Add anhydrous DMF (3.0 eq) dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-3 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude material by silica gel column chromatography to yield this compound.

Causality: The use of cryogenic temperatures (-78 °C) is critical to prevent side reactions and ensure the stability of the lithiated thiazole intermediate. DMF serves as the formylating agent. The aqueous workup with a mild acid source like NH₄Cl hydrolyzes the intermediate alkoxide to the desired aldehyde.

Diagram of Synthesis Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Potential Biological Activity of 2-Cyclopropylthiazole-5-carbaldehyde

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on elucidating the potential biological activities of the novel compound, 2-Cyclopropylthiazole-5-carbaldehyde. We will delve into the scientific rationale for investigating this molecule, propose potential therapeutic applications based on established structure-activity relationships of related compounds, and provide detailed experimental protocols for its biological evaluation.

Introduction: The Thiazole Scaffold and the Promise of this compound

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its presence in natural products like vitamin B1 (thiamine) and penicillins underscores its biological significance.[1][2] Synthetic thiazole derivatives are core components of numerous approved drugs, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4]

This compound is a compound of particular interest due to its unique combination of substituents. The cyclopropyl group at the 2-position is a bioisostere of a phenyl ring but with a more rigid, three-dimensional structure and improved metabolic stability. The carbaldehyde at the 5-position is a versatile chemical handle for synthetic elaboration and can also act as a pharmacophore, potentially forming covalent or hydrogen bonds with biological targets. Thiazole-5-carbaldehyde itself is a known intermediate in the synthesis of pharmaceuticals and agrochemicals.[5]

Given the established biological relevance of the thiazole core and its derivatives, we hypothesize that this compound holds significant potential as a lead compound for the development of novel therapeutics. This guide will outline a systematic approach to exploring its biological activity.

Postulated Biological Activities and Mechanistic Rationale

Based on the extensive literature on thiazole derivatives, we can postulate several potential biological activities for this compound.

Anticancer Potential

The thiazole moiety is present in several anticancer agents, including the tyrosine kinase inhibitor Dasatinib.[6] Numerous studies have reported the anticancer activity of various substituted thiazoles.[1][7][8] The mechanism of action for these compounds is diverse, ranging from enzyme inhibition to disruption of cellular signaling pathways.

-

Hypothesis: this compound may exhibit cytotoxic or cytostatic effects on cancer cell lines. The aldehyde functionality could potentially react with nucleophilic residues in key proteins, leading to enzyme inhibition or protein inactivation.

Antimicrobial and Antifungal Activity

The thiazole ring is a well-established pharmacophore in antimicrobial agents.[4] Derivatives of thiazole have shown activity against a broad range of bacteria and fungi.[9][10][11]

-

Hypothesis: this compound may possess antibacterial and/or antifungal properties. The lipophilic cyclopropyl group could facilitate membrane translocation, while the thiazole ring and aldehyde group could interact with microbial-specific targets.

Enzyme Inhibition

The structural features of this compound make it a candidate for enzyme inhibition. For instance, thiazole derivatives have been identified as inhibitors of enzymes like stearoyl-CoA desaturase (SCD) and lanosterol 14α-demethylase (CYP51).[12][13]

-

Hypothesis: The compound may act as an inhibitor of various enzymes, such as kinases, proteases, or metabolic enzymes. The specific target will depend on the overall shape, electronics, and reactivity of the molecule.

A Proposed Experimental Workflow for Biological Evaluation

A tiered approach is recommended to systematically evaluate the biological potential of this compound.

Caption: A tiered experimental workflow for evaluating the biological activity of this compound.

Detailed Experimental Protocols

In Vitro Cytotoxicity Screening

Objective: To assess the general cytotoxicity of this compound against a panel of human cancer cell lines.

Protocol: MTT Assay

-

Cell Culture: Culture a panel of cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in appropriate media until they reach 80% confluency.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in DMSO and then dilute in culture media. Add the compound to the cells at final concentrations ranging from 0.01 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Broad-Spectrum Antimicrobial Screening

Objective: To determine the antibacterial and antifungal activity of this compound.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

-

Compound Dilution: Prepare a two-fold serial dilution of this compound in a 96-well plate using appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control (no compound).

-

Incubation: Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights and Future Directions

The initial biological data for this compound will provide a foundation for further drug development efforts.

Caption: Potential modifications to the this compound scaffold for SAR studies.

Should the initial screening reveal promising activity, a systematic SAR study would be the next logical step. The aldehyde at the 5-position is a prime target for chemical modification to explore the impact on potency and selectivity. Derivatives such as oximes, hydrazones, or products of reductive amination can be synthesized to probe the importance of this functionality. Similarly, the cyclopropyl group at the 2-position can be replaced with other alkyl or aryl groups to understand the steric and electronic requirements for activity.

Conclusion

This compound represents a promising starting point for the discovery of novel therapeutic agents. Its unique structural features, combined with the proven track record of the thiazole scaffold, warrant a thorough investigation of its biological properties. The experimental workflows and protocols outlined in this guide provide a robust framework for such an investigation. The data generated from these studies will be invaluable in determining the therapeutic potential of this compound and guiding future drug development efforts.

References

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. SAR and optimization of thiazole analogs as potent stearoyl-CoA desaturase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Cyclopropylthiazole-5-carbaldehyde: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclopropylthiazole-5-carbaldehyde is a pivotal building block in contemporary medicinal chemistry, valued for its distinct structural and electronic characteristics that are instrumental in the design of novel therapeutic agents.[1][2] Its compact, rigid cyclopropyl group, combined with the versatile thiazole-aldehyde moiety, establishes it as a valuable synthon for constructing complex molecular architectures. As with any reactive chemical intermediate, a comprehensive understanding of its safety profile and correct handling procedures is essential to safeguard laboratory personnel and maintain the integrity of research. This in-depth technical guide provides a thorough overview of the safety, handling, and reactivity of this compound, compiled from established safety data and synthetic protocols. It aims to furnish researchers, scientists, and drug development professionals with the critical knowledge to utilize this versatile reagent with confidence and safety.

Physicochemical Properties and Identification

A fundamental aspect of safe chemical handling is the precise identification and comprehension of a substance's physical and chemical properties.

| Property | Value | Source |

| IUPAC Name | 2-cyclopropyl-1,3-thiazole-5-carbaldehyde | [3] |

| CAS Number | 877385-86-9 | [4][5][6] |

| Molecular Formula | C7H7NOS | [4][6] |

| Molecular Weight | 153.20 g/mol | [1][7] |

| Appearance | Solid | [7] |

| Purity | Typically >95% | [6][7] |

| Storage Temperature | 2-8°C, under inert gas | [1] |

Chemical Structure:

Caption: Chemical structure of this compound.

Hazard Identification and Toxicological Profile

A thorough understanding of potential hazards is crucial for the implementation of appropriate safety measures. While extensive toxicological data for this compound is not widely published, information from suppliers and analogous structures necessitates a cautious approach.

GHS Hazard Classification (based on similar compounds):

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3][8]

-

Acute Toxicity, Dermal (Category 4): H312 - Harmful in contact with skin.[3][8]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[3][8][9]

-

Serious Eye Damage/Eye Irritation (Category 2/2A): H319 - Causes serious eye irritation.[3][8][9]

-

Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[3][8]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3][8]

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280.[8]

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362.

-

Storage: P403+P233, P405.[8]

-

Disposal: P501.[8]

Toxicological Insights: The primary hazards of this compound are characteristic of many aldehyde-containing heterocyclic compounds. The aldehyde group's reactivity towards biological nucleophiles can cause irritation. The thiazole ring is a frequent motif in pharmaceuticals and is generally considered to have a low toxicity profile; however, the molecule's overall reactivity demands cautious handling.[10][11]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-faceted safety strategy, integrating engineering controls and personal protective equipment, is vital for minimizing exposure.

Caption: Hierarchy of controls for safe handling.

Engineering Controls:

-

Fume Hood: All manipulations of solid this compound and its solutions should be performed in a certified and properly functioning chemical fume hood to prevent inhalation of dust or vapors.[12]

-

Ventilation: The laboratory must have adequate general ventilation to further dilute any fugitive emissions.[13]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or safety glasses with side shields are mandatory to protect against splashes and dust.[8]

-

Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn. It is crucial to inspect gloves for any signs of damage before use and to change them frequently, especially after direct contact.[12]

-

Skin and Body Protection: A flame-resistant, fully buttoned laboratory coat is required, along with full-length pants and closed-toe shoes.[8]

-

Respiratory Protection: If significant dust or aerosol generation is likely and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12]

Handling and Storage Protocols

Strict adherence to handling and storage procedures is essential for maintaining the chemical's integrity and preventing accidents.

Handling:

-

Avoid Dust Formation: Handle the solid material with care to minimize dust generation.[12][14]

-

Inert Atmosphere: For prolonged storage or reactions sensitive to oxidation, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended.[9]

-

Avoid Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents to prevent vigorous and potentially hazardous reactions.[9]

-

Grounding: For transfers of large quantities of the solid, take precautions against static discharge.

Storage:

-

Temperature: Store in a cool, dry place.[14] Refrigeration at 2-8°C is recommended.[1]

-

Container: Keep the container tightly closed and properly labeled.[8][14]

-

Location: Store in a well-ventilated area designated for chemical storage, away from incompatible materials.[8][14]

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[8][9]

-

Skin Contact: In case of contact, immediately wash the skin with soap and plenty of water for at least 15 minutes.[9] Remove contaminated clothing. If irritation persists, seek medical attention.[9]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

-

Spills:

-

Small Spills: Carefully sweep up the solid material, avoiding dust, and place it in a sealed container for disposal.[14]

-

Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for small spills.[14] Prevent the material from entering drains or waterways.[14]

-

Reactivity and Synthetic Considerations

A deeper understanding of the reactivity of this compound informs both its safe handling and its effective application in synthesis.

Key Reactive Sites: The molecule has two primary sites for chemical transformation: the aldehyde group and the thiazole ring.

Caption: Key reactive sites and common transformations.

Common Reactions:

-

Reductive Amination: The aldehyde readily converts to amines via reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a fundamental reaction in medicinal chemistry for introducing diverse amine functionalities.

-

Wittig Reaction: The aldehyde can be transformed into an alkene by reacting with a phosphonium ylide, enabling carbon-carbon bond formation and chain extension.

-